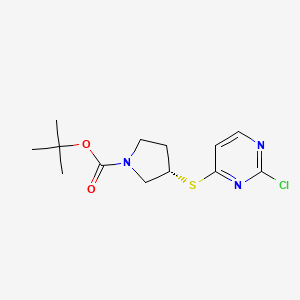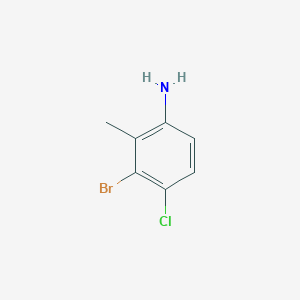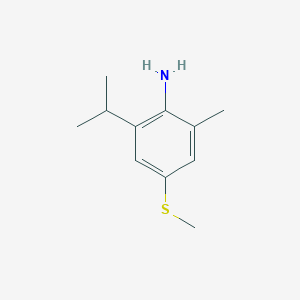
2-Isopropyl-6-methyl-4-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-6-methyl-4-(methylthio)aniline is an organic compound with the molecular formula C11H17NS It is characterized by the presence of an aniline group substituted with isopropyl, methyl, and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4-(methylthio)aniline typically involves the introduction of the isopropyl, methyl, and methylthio groups onto the aniline ring. One common method involves the nitration of aniline followed by reduction to form the corresponding amine. Subsequent alkylation and thiolation steps introduce the isopropyl, methyl, and methylthio groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-6-methyl-4-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-6-methyl-4-(methylthio)aniline is utilized in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-6-methyl-4-(methylthio)aniline involves its interaction with specific molecular targets. The presence of the aniline group allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various receptors and enzymes. The methylthio group can undergo metabolic transformations, affecting the compound’s bioavailability and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)aniline: Similar structure but lacks the isopropyl and methyl groups.
2-Isopropyl-4-methylthioaniline: Similar but with different substitution pattern.
6-Methyl-4-(methylthio)aniline: Lacks the isopropyl group.
Uniqueness
2-Isopropyl-6-methyl-4-(methylthio)aniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H17NS |
|---|---|
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
2-methyl-4-methylsulfanyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NS/c1-7(2)10-6-9(13-4)5-8(3)11(10)12/h5-7H,12H2,1-4H3 |
Clave InChI |
OBRLKBKMKURJQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


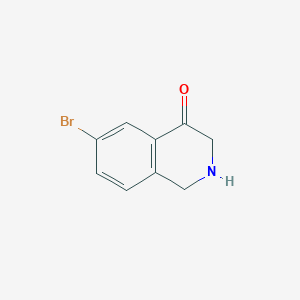


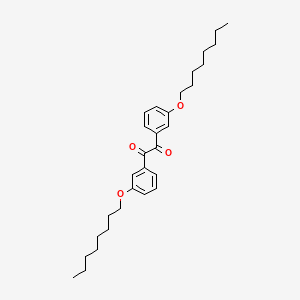

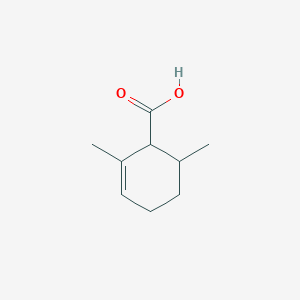
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

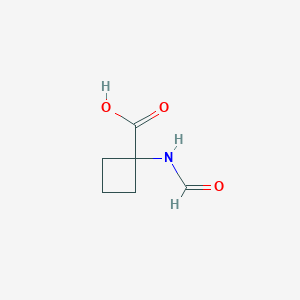
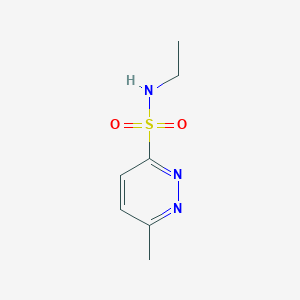
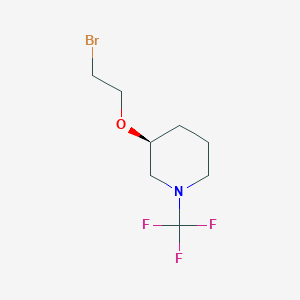
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
